
5-(4-溴苯基)-1-甲基-1H-吡咯-2-羧酸
描述
The compound “5-(4-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid” is likely to be an aromatic compound due to the presence of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The “4-bromophenyl” indicates a bromine atom attached to the fourth carbon of a phenyl group (a benzene ring). The “1-methyl” suggests a methyl group attached to the first carbon of the pyrrole ring. The “2-carboxylic acid” indicates a carboxylic acid functional group attached to the second carbon of the pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrole ring, a phenyl ring with a bromine substituent, and a carboxylic acid group. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The bromine atom on the phenyl ring could be replaced via nucleophilic aromatic substitution reactions. The carboxylic acid group could react with bases to form salts, or with alcohols to form esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a carboxylic acid group would likely make the compound acidic. The compound is likely to be solid at room temperature .科学研究应用
Suzuki–Miyaura Cross-Coupling Reactions
The compound can be used in Suzuki–Miyaura (SM) cross-coupling reactions . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Borinic Acid Derivatives
The compound can be used in the synthesis of borinic acid derivatives . Borinic acids [R 2 B (OH)] and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
Catalysis
Borinic acids, which can be synthesized from the compound, have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc . For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .
Medicinal Chemistry
Borinic acids, which can be synthesized from the compound, have been used as bioactive compounds . They display interesting properties and reactivities, and contain two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids .
Polymer Materials
Borinic acids, which can be synthesized from the compound, have been used in the development of polymer materials . The field of applications of these compounds mainly lies in catalysis, cross-coupling, medicinal chemistry, sensors, polymers and luminescent devices .
Optoelectronics Materials
Borinic acids, which can be synthesized from the compound, have been used in the development of optoelectronics materials . The field of applications of these compounds mainly lies in catalysis, cross-coupling, medicinal chemistry, sensors, polymers and luminescent devices .
Antimicrobial and Anticancer Drug Research
The compound can be used in the study of pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . Efforts have been made to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
作用机制
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
The bromophenyl group could potentially interact with aromatic residues in proteins via pi-stacking interactions, while the carboxylic acid group could form hydrogen bonds with polar residues .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
The presence of the bromophenyl group could potentially affect the compound’s lipophilicity, which in turn could influence its absorption and distribution .
Result of Action
Similar compounds have been known to exert various biological effects, including antileishmanial and antimalarial activities .
未来方向
属性
IUPAC Name |
5-(4-bromophenyl)-1-methylpyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-14-10(6-7-11(14)12(15)16)8-2-4-9(13)5-3-8/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCCVGLWMIQGDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



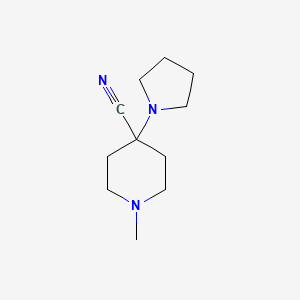
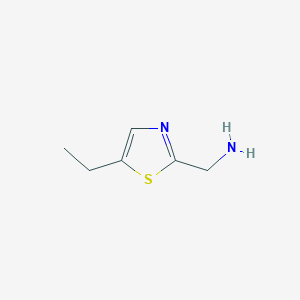
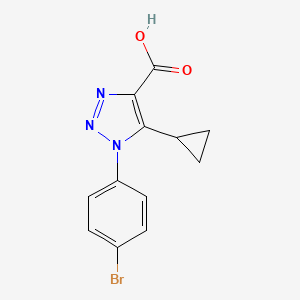
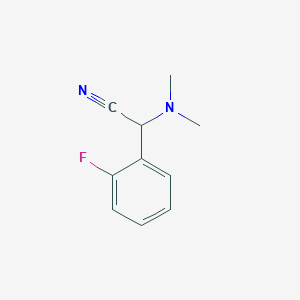
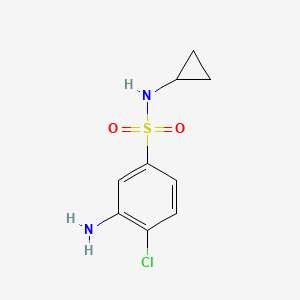

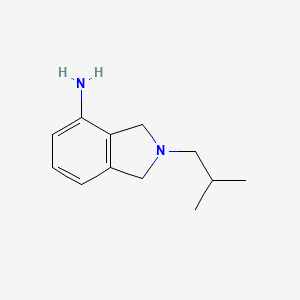
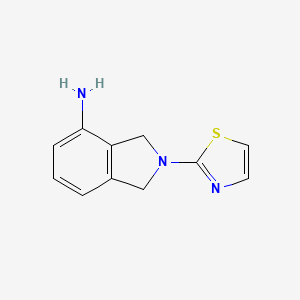
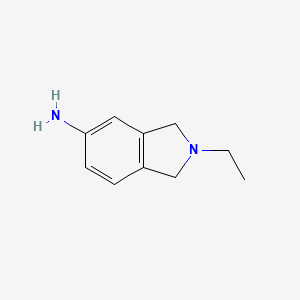
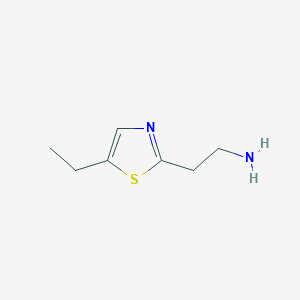
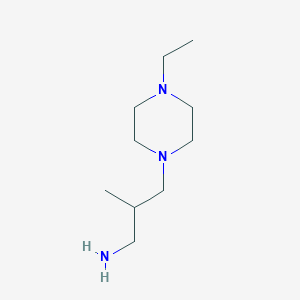
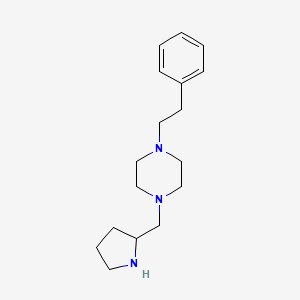
![3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine](/img/structure/B3200245.png)
